2-Iodo-L-phenylalanine is a halogenated derivative of the amino acid phenylalanine, distinguished by the presence of an iodine atom at the second carbon position of its side chain. This compound has garnered attention in scientific research, particularly in the fields of medicinal chemistry and nuclear medicine, due to its potential applications in tumor imaging and as a tracer in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
The compound is synthesized from 2-bromo-L-phenylalanine through a copper(I)-assisted nucleophilic exchange reaction under acidic conditions. This method allows for the efficient incorporation of iodine into the phenylalanine structure, producing 2-iodo-L-phenylalanine with high yields and purity levels.
2-Iodo-L-phenylalanine falls under the category of halogenated amino acids. It is classified as a non-essential amino acid, as it can be synthesized by the body from other compounds. Its structural modifications make it a subject of interest in biochemical research, particularly regarding its interactions with biological systems.
The synthesis of 2-iodo-L-phenylalanine typically employs the copper(I)-assisted isotopic exchange method. This involves the following steps:
The molecular formula for 2-iodo-L-phenylalanine is . Its structure includes:
2-Iodo-L-phenylalanine participates in various chemical reactions that are significant for its application as a tracer:
The radioiodination process involves:
In biological systems, 2-iodo-L-phenylalanine acts primarily through its uptake by specific transporters such as LAT1 (L-type amino acid transporter 1). Once inside the cell, it can mimic natural phenylalanine metabolism:
Studies have shown that uptake rates can vary significantly across different cancer cell lines, indicating potential for selective tumor imaging applications .
Relevant data indicate that the compound maintains high purity levels (>99%) when synthesized under controlled conditions .
2-Iodo-L-phenylalanine has several notable applications:
The synthesis of 2-Iodo-L-phenylalanine (2-I-Phe; CAS 167817-55-2) has been optimized through systematic experimental design to achieve high yields and minimal racemization. The primary route employs Cu⁺-assisted nucleophilic halogen exchange on 2-bromo-L-phenylalanine, avoiding multistep stereospecific synthesis. Initial parameter screening via fractional factorial design identified temperature, CuSO₄ concentration, and NaI concentration as critical variables. Subsequent full factorial optimization established optimal conditions:
This protocol consistently yields >74% 2-I-Phe, a significant improvement from the baseline 39% yield. Post-synthesis purification employs reverse-phase (RP) and chiral HPLC, confirming the absence of phenylalanine-related impurities. Structural validation uses ¹H-NMR and mass spectrometry, verifying molecular integrity (C₉H₁₀INO₂, MW 291.1 g/mol) [1]. Commercial synthesis (≥98% purity by HPLC) isolates the compound as an off-white powder with characteristic optical rotation ([α]D²⁵ = +30 ± 1° in 0.1N NaOH). Storage at 0–8°C maintains stability, with decomposition observed >198°C [2].
Table 1: Key Parameters for Optimized Synthesis of 2-Iodo-L-Phenylalanine
Parameter | Baseline Value | Optimized Value | Impact on Yield |
---|---|---|---|
Temperature | 160°C | 180°C | ++ |
Reaction Time | 18 hours | 24 hours | + |
NaI Concentration | 300 mM | 485 mM | +++ |
CuSO₄ Concentration | 5 mM | 10 mM | ++ |
2-Bromo-L-Phe Concentration | 50 mM | 61 mM | + |
Radiolabeling of 2-I-Phe leverages isotopic exchange under kit-compatible conditions, enabling clinical applications in single-photon emission computed tomography (SPECT). The process utilizes n.c.a. (no-carrier-added) Na¹²³I or Na¹²⁵I with the pre-synthesized 2-I-Phe precursor. Key steps include:
Alternative methods include electrophilic destannylation of tributylstannyl precursors, though this route is less favored for 2-I-Phe due to steric hindrance at the ortho position. For comparison, 4-I-Phe analogs show 35–50% yields via destannylation [7]. SPECT imaging applications capitalize on the isotopes’ physical properties:
Biodistribution studies in tumor-bearing mice demonstrate rapid tracer clearance via renal pathways and high tumor-to-background ratios (1.45 at 60 min post-injection), confirming suitability for dynamic imaging [6] [10].
Table 2: Comparison of Radiolabeling Methods for Iodinated Phenylalanine
Method | Isotope | Reaction Conditions | Radiochemical Yield | Purity | Primary Application |
---|---|---|---|---|---|
Cu⁺-Assisted Exchange | ¹²³I/¹²⁵I | 70–90°C, 30 min | >98% | >99% | Clinical SPECT |
Electrophilic Destannylation | ¹²³I | Room temperature, acid media | 35–50% | >95% | Preclinical research |
Nucleophilic Bromo Replacement | ²¹¹At | 180°C, 30 min | 52–74% | >95% | Alpha therapy research |
Preserving L-configuration during synthesis and radiolabeling is critical for biological activity, as D-isomers exhibit altered pharmacokinetics. Key strategies include:
Comparative studies show 2-I-L-Phe accumulates in tumors via LAT1 transporters, while the D-isomer clears faster from blood but shows similar tumor uptake. Chirality directly influences distribution kinetics: 2-I-L-Phe exhibits slower blood clearance but prolonged tumor retention compared to the D-form [6]. Analytical techniques like optical rotation ([α]D²⁵ = +30 ± 1°) and chiral HPLC provide quality control metrics, ensuring chirality maintenance from precursor to final radiotracer [2] [4].
Table 3: Analytical Methods for Chirality Assessment
Analytical Method | Detection Principle | Sensitivity for Enantiomers | Application Stage |
---|---|---|---|
Chiral HPLC | Stereoselective ligand exchange | 0.1% D-isomer detection | Final product release |
Optical Rotation | Polarized light rotation | ±1° accuracy | In-process control |
¹H-NMR with Chiral Shift Reagent | Diastereomeric complex formation | >5% D-isomer detection | Structural confirmation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7